![molecular formula C13H16N2O4 B6147948 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid CAS No. 752202-61-2](/img/no-structure.png)
2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid” is a compound that includes a tert-butoxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . The compound has a molecular formula of C15H19NO4 .
Synthesis Analysis
The compound is usually prepared by organic synthesis methods. One common method is to react N-Boc-aminocarbols with certain ring complexing reagents such as cyclopentadienyl diruthenium linkages (Cp2RuCl). The resulting intermediate is further reacted with 1,2,3,4-tetrahydroisoquinoline to give the desired product .Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolo[3,4-c]pyridine ring with a carboxylic acid group at the 6-position and a tert-butoxycarbonyl group at the 2-position .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is a solid with a white to light yellow color. It is stable at room temperature, but will decompose under high temperature, strong acid, and strong alkali conditions .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid involves the protection of the pyrrole nitrogen, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid. The pyridine ring is then formed through a cyclization reaction, followed by deprotection of the Boc group and oxidation of the pyrrole ring to yield the final product.", "Starting Materials": [ "2,5-dimethylpyrrole", "tert-butyl chloroformate", "6-chloronicotinic acid", "triethylamine", "acetic anhydride", "sodium hydride", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Protection of pyrrole nitrogen with tert-butyldimethylsilyl chloride in the presence of imidazole to yield 2,5-dimethyl-1-(tert-butyldimethylsilyl)pyrrole.", "Step 2: Introduction of Boc group on carboxylic acid by reacting 6-chloronicotinic acid with tert-butyl chloroformate and triethylamine in dichloromethane to yield 6-(tert-butoxycarbonyl)nicotinic acid.", "Step 3: Cyclization of 2,5-dimethyl-1-(tert-butyldimethylsilyl)pyrrole and 6-(tert-butoxycarbonyl)nicotinic acid in acetic anhydride and triethylamine to yield 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid.", "Step 4: Deprotection of Boc group with sodium hydride in acetic acid to yield 2-[(hydroxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid.", "Step 5: Oxidation of pyrrole ring with hydrogen peroxide in acetic acid to yield 2-[(carboxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid." ] } | |
CAS RN |
752202-61-2 |
Product Name |
2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid |
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.